Cas no 1019106-60-5 (3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)

3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide structure
1019106-60-5 structure
Product Name:3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No:1019106-60-5
MF:C23H21FN6O
MW:416.450847387314
CID:5954430
PubChem ID:25668606
Update Time:2025-07-18

3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
    • Benzamide, 3-fluoro-N-[4-[[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]-
    • AKOS024638953
    • SR-01000912012-1
    • 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
    • 3-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
    • F2320-0190
    • 1019106-60-5
    • SR-01000912012
    • Inchi: 1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-12-11-21(27-28-22)25-19-7-9-20(10-8-19)26-23(31)17-5-4-6-18(24)13-17/h4-13H,1-3H3,(H,25,27)(H,26,31)
    • InChI Key: XZQYNCPXZJQFPF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC2=NN=C(N3C(C)=C(C)C(C)=N3)C=C2)C=C1)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 416.17608748g/mol
  • Monoisotopic Mass: 416.17608748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 584.6±50.0 °C(Predicted)
  • pka: 12.53±0.70(Predicted)

3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Pricemore >>

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Additional information on 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Research Brief on 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS: 1019106-60-5)

The compound 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS: 1019106-60-5) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridazine and pyrazole moieties, has garnered significant attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

Recent research has demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets, which are implicated in various cancer signaling pathways. Structural analysis reveals that the fluorine substitution and the trimethylpyrazole group play critical roles in enhancing binding affinity and selectivity. In vitro studies have shown promising results, with the compound demonstrating low nanomolar IC50 values against certain cancer cell lines, suggesting its potential as a targeted therapy.

Pharmacokinetic evaluations of 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide have highlighted its favorable absorption and distribution profiles. The compound exhibits good oral bioavailability and moderate plasma protein binding, which are advantageous for further drug development. Additionally, metabolic stability studies indicate that it undergoes minimal hepatic clearance, reducing the risk of drug-drug interactions and enhancing its therapeutic window.

In vivo studies using rodent models have further validated the compound's efficacy. Tumor xenograft experiments revealed significant tumor growth inhibition with minimal adverse effects, underscoring its potential as a safe and effective anticancer agent. Researchers have also explored its anti-inflammatory properties, with preliminary data suggesting its ability to modulate key inflammatory cytokines, making it a candidate for treating autoimmune disorders.

Despite these promising findings, challenges remain in optimizing the compound's solubility and formulation for clinical use. Current efforts are focused on developing prodrug derivatives or nanoparticle-based delivery systems to address these limitations. Collaborative research between academic institutions and pharmaceutical companies is underway to accelerate its translation into clinical trials.

In conclusion, 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS: 1019106-60-5) represents a significant advancement in the development of targeted therapies. Its dual potential in oncology and inflammation positions it as a versatile candidate for further investigation. Future studies will need to focus on clinical validation and addressing formulation challenges to fully realize its therapeutic potential.

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